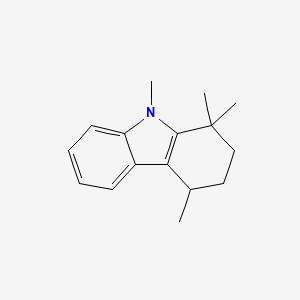
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that contain nitrogen atoms within their ring structure. This specific compound is characterized by the presence of four methyl groups attached to the carbazole core, making it a tetra-substituted derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable indole derivative with a methylating agent can lead to the formation of the desired tetrahydrocarbazole structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial to achieve efficient synthesis. Industrial methods often focus on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce dihydrocarbazoles.
Applications De Recherche Scientifique
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with fewer methyl groups.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A structurally related compound with a naphthalene core.
Uniqueness
1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
683800-19-3 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1,1,4,9-tetramethyl-3,4-dihydro-2H-carbazole |
InChI |
InChI=1S/C16H21N/c1-11-9-10-16(2,3)15-14(11)12-7-5-6-8-13(12)17(15)4/h5-8,11H,9-10H2,1-4H3 |
Clé InChI |
MKEVVKXBANOHLV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2=C1C3=CC=CC=C3N2C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


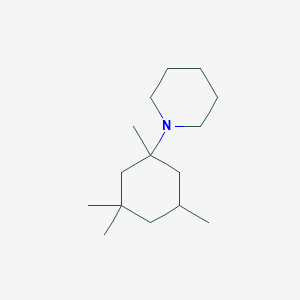
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
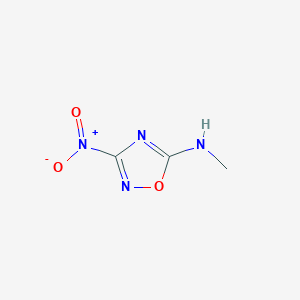
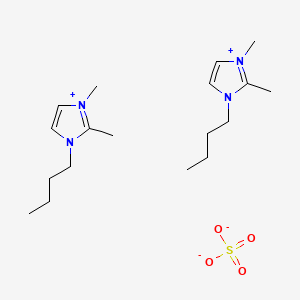

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
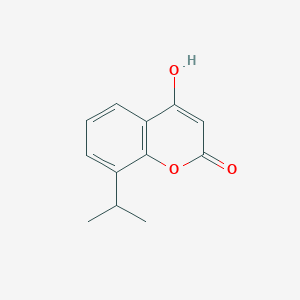
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)
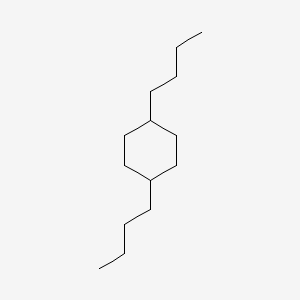
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)
